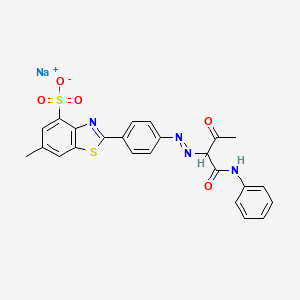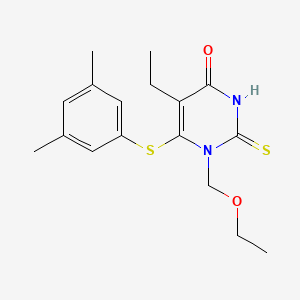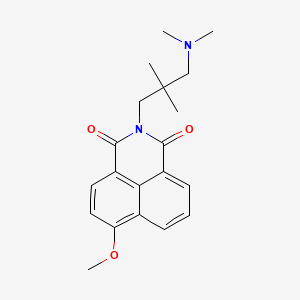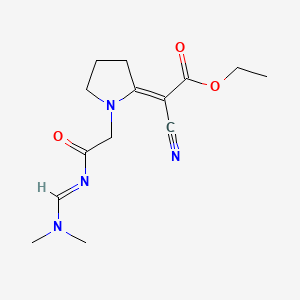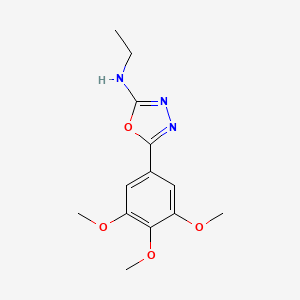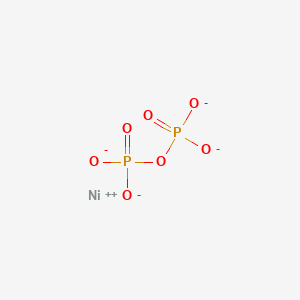
Diphosphoric acid, nickel(2+) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphosphoric acid, nickel(2+) salt, also known as nickel pyrophosphate, is an inorganic compound with the molecular formula NiO₇P₂. It is a coordination compound where nickel is bonded to diphosphoric acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphosphoric acid, nickel(2+) salt can be synthesized by reacting phosphoric acid with a nickel(2+) salt. The specific reaction process involves two main steps:
Reaction of Phosphoric Acid with Nickel Chloride: Phosphoric acid is reacted with nickel chloride to form nickel(2+) phosphoric acid.
Crystallization: The resulting compound is then crystallized to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diphosphoric acid, nickel(2+) salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where ligands in the coordination sphere of nickel are replaced by other ligands.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction Reactions: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution Reactions: Ligands such as ammonia or phosphines can replace existing ligands in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) compounds, while reduction may produce nickel(0) species.
Applications De Recherche Scientifique
Diphosphoric acid, nickel(2+) salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in electroplating, as a corrosion inhibitor, and in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which diphosphoric acid, nickel(2+) salt exerts its effects involves coordination chemistry. Nickel ions in the compound can interact with various molecular targets, including enzymes and other proteins. These interactions can alter the activity of the target molecules, leading to various biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrophosphoric Acid:
Nickel(II) Phosphate: Another nickel-containing compound with different coordination chemistry.
Nickel(II) Sulfate: A common nickel salt used in various industrial applications.
Uniqueness
Diphosphoric acid, nickel(2+) salt is unique due to its specific coordination environment and the presence of both nickel and diphosphoric acid. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications .
Propriétés
Numéro CAS |
19372-20-4 |
|---|---|
Formule moléculaire |
NiO7P2-2 |
Poids moléculaire |
232.64 g/mol |
Nom IUPAC |
nickel(2+);phosphonato phosphate |
InChI |
InChI=1S/Ni.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2;/p-4 |
Clé InChI |
QAFJCFNEKICMDN-UHFFFAOYSA-J |
SMILES canonique |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




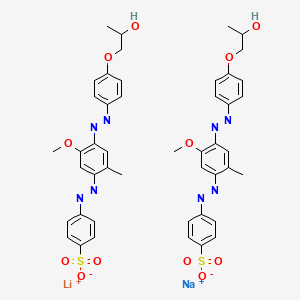
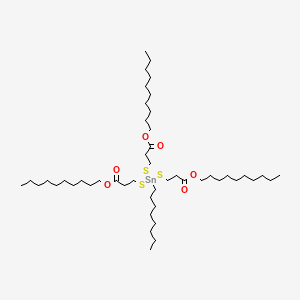



![5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12707963.png)
